![molecular formula C15H16N4O2S B2836276 2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899730-80-4](/img/structure/B2836276.png)
2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Description
2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H16N4O2S and its molecular weight is 316.38. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Development
- Ligand Design : This compound has been studied as a ligand for copper (II) complexes. Experimental and theoretical quantum chemical studies revealed that it acts as a tridentate ligand with three coordinate bonds. The copper complex, in a distorted octahedral structure, exhibits notable biological activity .
- Biological Activity : The copper (II) complex was evaluated for antibacterial activity against Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus). Additionally, antifungal screening was performed against Candida albicans and Aspergillus flavus .
- Molecular Docking : Computational studies predicted non-covalent interactions of the synthesized ligand with the Insulin-like growth factor 1 receptor (IGF-1R) .
Bioinorganic Chemistry
- Chelating Ligands : The compound’s pyridine moiety makes it a useful chelating ligand for various metal ions. Such ligands play essential roles in bioinorganic chemistry and medicinal applications .
Organic Synthesis
- Csp3-H Oxidation : Researchers have explored efficient copper-catalyzed synthesis routes to produce pyridin-2-yl-methanones from pyridin-2-yl-methanes. This direct Csp3-H oxidation approach uses water under mild conditions .
Neuropharmacology
- AMPA Receptor Antagonists : Although not directly related to this compound, similar pyridine derivatives have been investigated as AMPA receptor antagonists. These compounds show potential for treating neurological disorders, including epilepsy .
properties
IUPAC Name |
2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c16-13(20)9-22-14-11-5-3-6-12(11)19(15(21)18-14)8-10-4-1-2-7-17-10/h1-2,4,7H,3,5-6,8-9H2,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOWTCLYPHLUPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide |
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